Cas no 87810-52-4 (1-Propanol, 2-(3-chlorophenoxy)-, (S)-)
87810-52-4 structure
Product Name:1-Propanol, 2-(3-chlorophenoxy)-, (S)-
CAS No:87810-52-4
MF:C9H11ClO2
MW:186.635442018509
CID:2845018
PubChem ID:11458131
Update Time:2025-04-21
1-Propanol, 2-(3-chlorophenoxy)-, (S)- Chemical and Physical Properties
Names and Identifiers
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- 87810-52-4
- 1-Propanol, 2-(3-chlorophenoxy)-, (S)-
- DTXSID00466480
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- Inchi: 1S/C9H11ClO2/c1-7(6-11)12-9-4-2-3-8(10)5-9/h2-5,7,11H,6H2,1H3/t7-/m0/s1
- InChI Key: PPPINLHECKYRRH-ZETCQYMHSA-N
- SMILES: ClC1=CC=CC(=C1)O[C@@H](C)CO
Computed Properties
- Exact Mass: 186.0447573Da
- Monoisotopic Mass: 186.0447573Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 29.5Ų
1-Propanol, 2-(3-chlorophenoxy)-, (S)- Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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